

Investigational Studies on MB-07803: A Technical Overview

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Compound of Interest

Compound Name: MB-07803

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Introduction

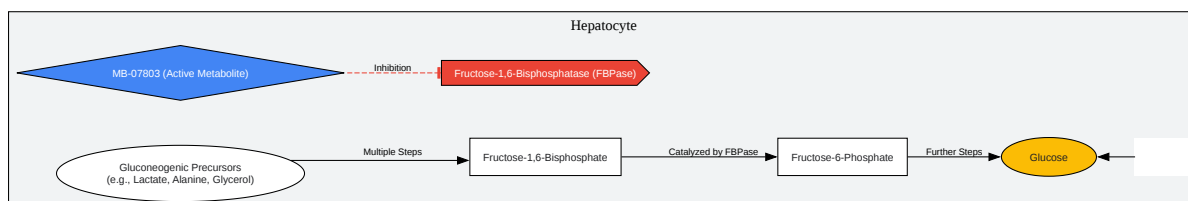
MB-07803 is a second-generation, orally available prodrug developed by Metabasis Therapeutics for the treatment of type 2 diabetes. It is a selective, non-competitive inhibitor of the hepatic enzyme fructose-1,6-bisphosphatase (FBPase), a key regulator of gluconeogenesis.[1][2][3] By inhibiting FBPase, **MB-07803** was designed to reduce excessive endogenous glucose production, a major contributor to hyperglycemia in patients with type 2 diabetes.[4][5] This document provides a comprehensive overview of the available data from investigational studies on **MB-07803**.

Core Mechanism of Action

MB-07803's therapeutic rationale is centered on the inhibition of FBPase, a critical enzyme in the gluconeogenesis pathway. Gluconeogenesis is the metabolic process that results in the generation of glucose from non-carbohydrate carbon substrates, primarily in the liver. In individuals with type 2 diabetes, this pathway is often overactive, leading to elevated fasting and postprandial blood glucose levels.

MB-07803 is a prodrug that is converted to its active form, MB07729, which then allosterically inhibits FBPase. This inhibition is designed to be independent of insulin levels, offering a complementary mechanism to other antidiabetic agents. The active metabolite, MB07729, has a reported EC50 of 140 nM for FBPase.[5]

Signaling Pathway Diagram



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Caption: Mechanism of action of **MB-07803** in inhibiting hepatic gluconeogenesis.

Preclinical and Clinical Investigational Data

MB-07803 progressed through Phase I and Phase II clinical trials. The development aimed to improve upon a first-generation FBPase inhibitor, MB06322 (CS-917), which was associated with an increased risk of lactic acidosis, particularly when combined with metformin.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of **MB-07803**. It is important to note that detailed data from these studies have not been extensively published in peer-reviewed literature, and the information is primarily derived from company press releases and presentations.

Table 1: Phase 2a Clinical Trial - Once-Daily Dosing (28 Days)

Parameter	Placebo	10 mg	50 mg	100 mg	200 mg
Number of Patients	Not Reported	Not Reported	Not Reported	Not Reported	Not Reported
Baseline Fasting Plasma Glucose (FPG), mean (mg/dL)	187 (overall study population)	187 (overall study population)	187 (overall study population)	187 (overall study population)	187 (overall study population)
Baseline HbA1c, mean (%)	8.2 (overall study population)	8.2 (overall study population)	8.2 (overall study population)	8.2 (overall study population)	8.2 (overall study population)
Change in FPG from Baseline at Day 28	Not Reported	Not Reported	Not Reported	Not Reported	Statistically Significant Reduction (p=0.0177)[4]
Adverse Events	Similar to placebo	Similar to placebo	Similar to placebo	Similar to placebo	Similar to placebo[4]
Incidence of Hyperlactacemia	No patients experienced hyperlactacemia[4]	No patients experienced hyperlactacemia[4]	No patients experienced hyperlactacemia[4]	No patients experienced hyperlactacemia[4]	No patients experienced hyperlactacemia[4]

Table 2: Clinical Trial in Poorly Controlled Type 2 Diabetes - Twice-Daily Dosing (14 Days)

Parameter	Placebo	50 mg BID	200 mg BID	400 mg BID
Change in 24-hour Weighted Mean Glucose	Not Reported	Statistically Significant Reduction	Statistically Significant Reduction	Statistically Significant Reduction
Change in Fasting Plasma Glucose (FPG)	Not Reported	Not Statistically Significant	Statistically Significant Reduction	Statistically Significant Reduction
Safety and Tolerability	Not Reported	Well tolerated	Well tolerated	Tolerability issues reported

Experimental Protocols

Detailed experimental protocols for the **MB-07803** clinical trials are not publicly available. However, based on press releases and clinical trial registry information, the general design of the key Phase 2a study can be outlined.

Phase 2a "Proof-of-Concept" Study (Once-Daily Dosing)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Study Duration: 28 days.
- Patient Population: Approximately 105 patients with type 2 diabetes.
- Inclusion Criteria (General): Patients with a mean baseline fasting plasma glucose of 187 mg/dL and a mean baseline HbA1c of 8.2%.
- Intervention: Patients received either placebo or **MB-07803** at oral doses of 10, 50, 100, or 200 mg once daily.
- Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline at day 28.
- Safety Assessments: Monitoring of adverse events, including fasting lactate levels.

Experimental Workflow Diagram

Caption: Generalized workflow for the Phase 2a clinical trial of **MB-07803**.

Summary and Conclusion

MB-07803 was a promising investigational drug for type 2 diabetes that targeted a key pathway of glucose overproduction. Clinical studies suggested that it could effectively lower fasting plasma glucose at a once-daily dose of 200 mg and reduce 24-hour mean glucose levels with twice-daily dosing. The drug appeared to be safe and well-tolerated at the doses tested in the Phase 2a trial, with no reported incidents of hyperlacticemia.

Despite these encouraging early results, the development of **MB-07803** did not proceed to later stages, and as a result, a comprehensive dataset from large-scale, long-term studies is not available in the public domain. The information presented here is a synthesis of the publicly disclosed data and provides a technical overview of the investigational work conducted on this FBPase inhibitor. Further research into FBPase inhibition as a therapeutic strategy for metabolic diseases may build upon the insights gained from the **MB-07803** program.

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